molecular formula C22H20N8 B12982540 N~2~-(1h-Benzimidazol-6-Yl)-N~4~-(5-Cyclobutyl-1h-Pyrazol-3-Yl)quinazoline-2,4-Diamine

N~2~-(1h-Benzimidazol-6-Yl)-N~4~-(5-Cyclobutyl-1h-Pyrazol-3-Yl)quinazoline-2,4-Diamine

Cat. No.: B12982540
M. Wt: 396.4 g/mol
InChI Key: DLCOOKRUECVLCI-UHFFFAOYSA-N
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Description

N2-(1H-Benzo[d]imidazol-6-yl)-N4-(5-cyclobutyl-1H-pyrazol-3-yl)quinazoline-2,4-diamine is a complex heterocyclic compound that features a quinazoline core substituted with benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(1H-Benzo[d]imidazol-6-yl)-N4-(5-cyclobutyl-1H-pyrazol-3-yl)quinazoline-2,4-diamine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones or other suitable precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinazoline core or the substituents on the benzimidazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed under appropriate conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the parent compound.

Scientific Research Applications

N2-(1H-Benzo[d]imidazol-6-yl)-N4-(5-cyclobutyl-1H-pyrazol-3-yl)quinazoline-2,4-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.

    Medicine: It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to modulate specific biological targets makes it a candidate for drug development.

    Industry: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of N2-(1H-Benzo[d]imidazol-6-yl)-N4-(5-cyclobutyl-1H-pyrazol-3-yl)quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

    2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivatives: These compounds share structural similarities and are also studied for their kinase inhibitory activity.

    Quinazoline derivatives: Various quinazoline-based compounds are known for their therapeutic potential, particularly as anticancer agents.

    Pyrazole derivatives: Pyrazole-containing compounds are widely researched for their diverse biological activities.

Uniqueness: N2-(1H-Benzo[d]imidazol-6-yl)-N4-(5-cyclobutyl-1H-pyrazol-3-yl)quinazoline-2,4-diamine stands out due to its unique combination of three different heterocyclic moieties, which confer distinct physicochemical properties and biological activities. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H20N8

Molecular Weight

396.4 g/mol

IUPAC Name

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)quinazoline-2,4-diamine

InChI

InChI=1S/C22H20N8/c1-2-7-16-15(6-1)21(27-20-11-18(29-30-20)13-4-3-5-13)28-22(26-16)25-14-8-9-17-19(10-14)24-12-23-17/h1-2,6-13H,3-5H2,(H,23,24)(H3,25,26,27,28,29,30)

InChI Key

DLCOOKRUECVLCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NC5=CC6=C(C=C5)N=CN6

Origin of Product

United States

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